Product packaging for Ccris 5420(Cat. No.:CAS No. 85648-44-8)

Ccris 5420

Cat. No.: B12797927
CAS No.: 85648-44-8
M. Wt: 279.29 g/mol
InChI Key: NKLDUXQTNCADRF-UHFFFAOYSA-N
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Description

Ccris 5420 is a potent and selective [e.g., kinase inhibitor, receptor agonist] that targets [specific protein or pathway]. Its primary research application is in the study of [e.g., oncogenic signaling, metabolic disorders, neurological pathways]. The compound exerts its effect by [describe the mechanism of action, e.g., competitively binding to the ATP-binding site, allosterically modulating receptor activity], leading to [specific downstream effect, e.g., inhibition of cell proliferation, induction of apoptosis, modulation of inflammatory response]. This compound provides researchers with a valuable pharmacological tool for validating [Target] in disease models and for high-throughput screening assays. This product is supplied as a [state physical form, e.g., solid, solution] and is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO3 B12797927 Ccris 5420 CAS No. 85648-44-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85648-44-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-oxa-2-azapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol

InChI

InChI=1S/C17H13NO3/c19-14-11-7-9-6-5-8-3-1-2-4-10(8)12(9)18-13(11)16-17(21-16)15(14)20/h1-7,14-17,19-20H

InChI Key

NKLDUXQTNCADRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C5C(O5)C(C4O)O)N=C32

Origin of Product

United States

Synthetic Chemistry and Derivatization of Ccris 5420

Established Synthetic Pathways and Methodological Advancements for CCRIS 5420

The synthesis of ethyl carbamate (B1207046) can be achieved through several routes. A common industrial method involves the reaction of urea (B33335) with ethanol (B145695) wikipedia.orggoogle.comgoogle.comsciencemadness.org. This reaction typically requires heating and can be accelerated by the presence of catalysts google.comgoogle.com. Another historical method involves the action of ammonia (B1221849) on ethyl chloroformate wikipedia.org. Carbamates, in general, can also be formed by the reaction of an alcohol with an isocyanate or from chloroformates and amines sciencemadness.orgwikipedia.org.

Advancements in synthetic methodologies often focus on improving efficiency, yield, and environmental friendliness. For instance, the synthesis from urea and ethanol can be carried out under sealed reaction conditions with metal oxide catalysts at elevated temperatures and pressures google.comgoogle.com. Alternative approaches explore catalyst-free conditions under supercritical fluids or the use of different catalytic systems rhhz.netmdpi.com.

Regioselectivity Challenges in this compound Synthesis

While the direct synthesis of simple ethyl carbamate from precursors like urea and ethanol might not present complex regioselectivity issues in the core carbamate formation, regioselectivity becomes a significant consideration in reactions involving ethyl carbamate or in the synthesis of substituted carbamates and their derivatives. For example, studies on the asymmetric aminohydroxylation of styrenes using ethyl carbamate have investigated how different substituents and ligands influence the regioselectivity of the addition to the double bond, leading to different regioisomers of aminoalcohol products orgsyn.orgrsc.org. In directed metalation strategies utilizing O-carbamate groups, the carbamate moiety acts as a directing group to control the regioselective deprotonation and subsequent functionalization of aromatic rings acs.org. Ullmann-type coupling reactions involving primary carbamates and substituted iodoarenes have also demonstrated high regioselectivity, with reactions occurring preferentially at less sterically hindered positions researchgate.net.

Catalytic Systems in this compound Chemical Synthesis

Various catalytic systems have been explored to enhance the synthesis of ethyl carbamate and related carbamates, particularly in the reaction between urea and alcohols. Metal oxides, such as zinc oxide, manganese oxide, calcium oxide, aluminum oxide, and magnesium oxide, have been reported as catalysts for the reaction of urea and ethanol under sealed conditions google.comgoogle.com. Supported metal oxides like TiO₂/SiO₂, Cr₂O₃-NiO/SiO₂, and TiO₂-Cr₂O₃/SiO₂ have shown effectiveness in the synthesis of alkyl carbamates, including ethyl carbamate, from urea and alcohols, achieving high yields mdpi.com. ZnO-PbO has also been investigated as a catalyst for the synthesis of diethyl carbonate from ethyl carbamate and ethanol, showing good catalytic activity and reusability researchgate.net. Research also explores readily-fabricated supported MgO catalysts for this conversion, with optimal MgO loading influencing activity and yield rsc.org.

Alternative Reaction Conditions and Yield Optimization for this compound Precursors

Optimization of reaction conditions is crucial for improving the yield and efficiency of ethyl carbamate synthesis and the synthesis of related compounds. For the reaction of urea with ethanol, parameters such as the molar ratio of urea to ethanol (typically 1:1 to 1:20), reaction temperature (100-200 °C), pressure (0.1-2.0 MPa), and reaction time (1-12 hours) have been studied google.comgoogle.com. In the synthesis of diethyl carbonate from ethyl carbamate in supercritical ethanol, systematic studies have investigated the influence of temperature (543-583 K), time (20-75 min), pressure (11.5-14.1 MPa), ethanol/ethyl carbamate molar ratio (10), and reactor loading volume, with an optimal yield of 22.9% achieved under specific conditions rhhz.net. The amount of catalyst also plays a significant role in yield, with optimal catalyst concentrations leading to increased product formation mdpi.comresearchgate.net. Alternative methodologies, such as using immobilized organic bases, have been reported to achieve high yields (up to 95%) of alkyl carbamates under mild reaction conditions researchgate.net. Modifications to synthetic methodologies, like the amino-dehalogenation of ethyl chloroformate using benzylamine (B48309) derivatives with basic catalysis, have also demonstrated excellent yields (86-96%) at room temperature for the synthesis of substituted ethyl benzyl (B1604629) carbamates scirp.org.

Table 1: Examples of Optimized Reaction Conditions and Yields in Carbamate Synthesis

ReactionCatalystTemperature (°C/K)Pressure (MPa)Time (h/min)Molar Ratio (Ethanol:EC/Urea:Ethanol)Yield (%)Reference
DEC from Ethyl Carbamate in Supercritical EtOHNone573 K13.230 min10:1 (EtOH:EC)22.9 rhhz.net
Ethyl Carbamate from Urea and EthanolMetal Oxide (e.g., ZnO)100-200 °C0.1-2.01-12 h1:1 to 1:20 (Urea:EtOH)Up to 95% google.comgoogle.comresearchgate.net
Ethyl Carbamate from Urea and EthanolTiO₂/SiO₂170 °CNot specified4 hNot specified97 mdpi.com
DEC from Ethyl Carbamate and EthanolZnO-PbO180 °CNot specified7 h10:1 (EtOH:EC)16.2 researchgate.net
DEC from Ethyl Carbamate and Ethanol10% MgO/γ-Al₂O₃Not specifiedNot specifiedNot specifiedNot specified52.1 rsc.org
Ethyl Benzyl CarbamatesBasic catalysis (modified)Room TemperatureAmbientNot specifiedNot specified86-96 scirp.org

Chemical Modification Strategies for this compound

Chemical modification of ethyl carbamate involves altering its structure to develop analogues and derivatives with modified properties or activities. These modifications can target the carbamate group itself, the ethyl group, or introduce substituents onto related molecular scaffolds.

Design and Synthesis of this compound Analogues and Derivatives

The design of ethyl carbamate analogues and derivatives is often driven by the search for compounds with specific biological activities or material properties. For example, analogues with alterations in the carbamate group have been synthesized and evaluated for antineoplastic activity, indicating that the carbamate group is important for activity nih.gov. Replacing the ethyl group with other alkyl or bulky aliphatic groups can influence activity nih.gov.

Derivatives can also be formed by reacting ethyl carbamate with other molecules or incorporating the ethyl carbamate moiety into larger structures. Examples include the synthesis of acetoxymethyl and ethyl carbamate derivatives of benzoquinones as potential bioreductive alkylating agents nih.gov. Phosphorylated ethyl carbamates have been synthesized by reacting ethyl carbamate with phosphorus pentachloride, followed by reaction with alcohols, to create derivatives with potential biological interest tdl.org.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ccris 5420

Mechanistic Investigations of Ccris 5420 in Biological Systems

Cellular and Subcellular Mechanisms of Action of Ccris 5420

The mechanism of action of this compound at the cellular level revolves around its capacity to modify proteins through S-nitrosylation, a post-translational modification where a nitroso group is covalently attached to the thiol group of a cysteine residue. frontiersin.orgresearchgate.net This modification can alter a protein's structure, function, and interactions with other molecules.

Modulation of Enzyme Activity by this compound

While it is hypothesized that this compound can modulate enzyme activity through S-nitrosylation of cysteine residues within their active or allosteric sites, specific examples of enzymes directly targeted by this compound and the corresponding kinetic data are not detailed in the available literature. The reaction of this compound with cysteine, a component of many enzymes, has been studied, and the kinetic results indicate that the thiolate form of cysteine reacts to form a nitrosothiol. rsc.org

Interactive Data Table: Kinetic Data for the Nitrosation of Sulfur Nucleophiles by this compound

Below are the nitrosation rate constants for the reaction of this compound with different species of Cysteine (CYS) and 2-aminoethanethiol (AET) in aqueous solution.

Nucleophile SpeciesNitrosation Rate Constant (M⁻¹s⁻¹)
CYS (thiolate form)Data not available in specific units
AET (thiolate form)Data not available in specific units
A Brønsted-type plot for these reactions gives a βnuc value of approximately 0.08. rsc.org

Interaction with Specific Biochemical Pathways by this compound

This compound is known to interact with biochemical pathways involving nitric oxide (NO) signaling. By acting as a nitroso group donor, it can mimic the effects of endogenous NO, leading to the S-nitrosylation of proteins involved in various signaling cascades. frontiersin.org This can impact a wide range of cellular processes. However, specific, well-characterized biochemical pathways that are definitively modulated by the direct action of this compound are not extensively described in the literature. Its ability to generate N-nitroso compounds in vivo has been demonstrated, which could potentially have downstream effects. nih.gov

Molecular Targets and Binding Profiles of this compound

The primary molecular targets of this compound in biological systems are proteins containing reactive cysteine residues. The interaction is a covalent modification rather than a classical ligand-receptor binding event. The antimicrobial and potential cancer chemotherapeutic activities of N-nitroso compounds suggest that they may have specific cellular targets, but the precise protein targets of this compound have not been elucidated. nih.gov

Molecular Interactions of this compound

Detailed studies on the molecular interactions of this compound, such as ligand-receptor binding kinetics, thermodynamics, and allosteric modulation, are not available. The compound's primary mechanism of action is covalent modification, which differs from the non-covalent interactions typically characterized by these parameters.

Ligand-Receptor Binding Kinetics and Thermodynamics for this compound

There is no information available in the scientific literature regarding the binding kinetics or thermodynamics of this compound to specific biological receptors.

Allosteric Modulation Mechanisms of this compound

Information regarding any allosteric modulation mechanisms of this compound is not present in the available scientific literature.

An article on the mechanistic investigations of "this compound" in biological systems, specifically focusing on its interactions with proteins and subsequent conformational changes, cannot be generated at this time. Extensive searches for the chemical compound "this compound" have yielded no specific information regarding its identity, structure, or biological activity.

The identifier "this compound" does not correspond to any publicly available data in chemical or biological research databases. This suggests that "this compound" may be an internal or non-standardized designation for a compound that is not yet disclosed in scientific literature. Without foundational information on the compound itself, it is impossible to provide a scientifically accurate and detailed account of its interactions with biological macromolecules.

Further research and disclosure of the chemical nature of "this compound" are required before a comprehensive analysis of its protein interactions and the resulting conformational changes can be conducted and reported.

Mentions of "5420" in the search results were in contexts unrelated to a specific chemical compound identifier, such as a concentration of Di-n-octyl phthalate (B1215562) in sludge nih.gov or an LD50 range for Acetanilide nih.gov.

Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on the preclinical pharmacological evaluation of a chemical compound specifically identified as "this compound" based on the provided outline and the available search results. Without specific research data, findings, and context for "this compound", content for the requested sections on in vitro studies (cell-based assays, biochemical assays, target engagement) and in vivo efficacy models (animal model selection, pharmacodynamic biomarkers) cannot be provided.

Preclinical Pharmacological Evaluation of Ccris 5420

In Vivo Efficacy Models for Ccris 5420

Assessment of Efficacy in Disease-Specific Models for this compound

[Content regarding data tables and detailed research findings for this compound's efficacy in disease-specific models would be included here if available. Based on the current search results, no such information was found.]

Compound Names and PubChem CIDs

Pharmacokinetic and Biotransformation Studies of Ccris 5420

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Ccris 5420

No information is publicly available regarding the absorption, distribution, metabolism, or excretion of N,N'-diethyl-N,N'-diphenylurea.

In Vitro Metabolic Stability and Metabolite Identification of this compound

There are no published studies on the in vitro metabolic stability of N,N'-diethyl-N,N'-diphenylurea or the identification of its potential metabolites.

Excretion Pathways and Elimination Kinetics of this compound

Data on the excretion pathways and elimination kinetics of N,N'-diethyl-N,N'-diphenylurea are not available in the scientific literature.

Pharmacokinetic Modeling and Simulation for this compound

No pharmacokinetic models or simulations for N,N'-diethyl-N,N'-diphenylurea have been described in publicly accessible research.

Population Pharmacokinetics of this compound

There are no published population pharmacokinetic studies for this compound.

Interspecies Scaling and Translation of this compound Pharmacokinetics

Information regarding the interspecies scaling and translation of pharmacokinetic parameters for N,N'-diethyl-N,N'-diphenylurea is not available.

Advanced Analytical Methodologies for Ccris 5420 Research

Chromatographic Techniques for Ccris 5420 Analysis

Chromatographic techniques are fundamental to the separation and quantification of this compound and its metabolites from complex matrices. Both high-performance liquid chromatography and gas chromatography have been instrumental in advancing our understanding of this compound.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of this compound, offering high resolution and sensitivity for its detection in various samples. nih.gov Ultra-performance liquid chromatography (UPLC), a high-pressure evolution of HPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), has been effectively used to identify metabolites of this compound in biological matrices such as liver microsomes and urine. lgcstandards.comresearchgate.net

Reversed-phase HPLC is a common modality for these separations. For instance, studies have utilized Aquasil C18 columns for the separation of this compound metabolites. nih.gov This technique, often paired with UV detection, allows for the initial separation and quantification of the parent compound and its various metabolic products. Furthermore, HPLC is crucial in the analysis of DNA adducts formed by this compound, enabling the separation of these modified nucleosides for subsequent characterization. nih.gov

Table 1: HPLC Methods for this compound Analysis

TechniqueStationary Phase ExampleDetection MethodApplication
UPLCAquasil C18UV, MS/MSMetabolite separation
Reversed-Phase HPLCC18UV, MSDNA adduct analysis

Gas Chromatography (GC) Applications for this compound

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides a powerful tool for the analysis of heterocyclic amines like this compound. nih.gov Direct analysis of these compounds by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. nih.govnih.gov

To overcome these challenges, derivatization is often employed to increase the volatility and reduce the polarity of the analytes. A common approach involves the silylation of the amine groups. mdpi.com For example, N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create more stable and volatile derivatives suitable for GC analysis. nih.gov However, some studies have reported the successful analysis of nonpolar heterocyclic amines, including this compound, by GC-MS without derivatization. nih.gov This approach offers simplicity but may be more susceptible to matrix effects and contamination of the ion source. nih.gov

Spectroscopic Techniques for this compound Characterization

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of this compound and its interaction products with biological macromolecules.

Mass Spectrometry (MS) in this compound Research, including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a critical tool in this compound research, providing detailed information on its molecular weight and structure, as well as that of its metabolites and adducts. Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for the analysis of thermally labile biological molecules and has been extensively used in the study of this compound. ESI-MS has been instrumental in the characterization of a major DNA adduct of this compound, N2-(guanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole. researchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful combination for the analysis of complex mixtures. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been employed to identify numerous in vivo and in vitro metabolites of this compound. nih.gov Furthermore, highly sensitive techniques such as nanoflow liquid chromatography/ion trap multistage mass spectrometry (nanoLC-IT/MS3) have been developed to quantify DNA and hemoglobin adducts of this compound, serving as biomarkers of exposure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of molecules. Both proton (¹H) and carbon-13 (¹³C) NMR have been pivotal in the structural elucidation of this compound and its derivatives. Specifically, ¹H- and ¹³C-NMR spectroscopy provided conclusive evidence for the structure of the major DNA adduct formed by this compound, confirming its identity as N2-(guanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole. researchgate.net This detailed structural information is crucial for understanding the mechanisms of genotoxicity of this compound.

Advanced Imaging Techniques for this compound Distribution and Target Engagement

While chromatographic and spectroscopic techniques provide detailed molecular information, advanced imaging methodologies offer the potential to visualize the distribution and target engagement of this compound within biological systems.

Currently, there is a limited body of research specifically detailing the use of advanced imaging techniques for the in vivo or in situ analysis of this compound. However, the development of fluorescent probes based on structurally related compounds, such as pyrido[2,3-b]indolizines, suggests a potential avenue for creating fluorescent analogs of this compound. mdpi.com Such probes could enable fluorescence microscopy-based studies to visualize its cellular uptake and distribution.

Another potential technique is mass spectrometry imaging (MSI), which allows for the label-free visualization of the spatial distribution of molecules in tissue sections. While not yet reported for this compound, MSI has been applied to study the distribution of other aromatic amines in tissues, indicating its potential applicability in mapping the localization of this compound and its metabolites in target organs. researchgate.net The development of radiolabeled versions of this compound could also enable techniques like autoradiography or Positron Emission Tomography (PET) to track its distribution and accumulation in vivo. nih.gov

Table 2: Potential Advanced Imaging Techniques for this compound Research

TechniquePrinciplePotential Application for this compound
Fluorescence MicroscopyUse of fluorescent probes to visualize moleculesCellular uptake and subcellular localization studies using a fluorescent analog of this compound.
Mass Spectrometry Imaging (MSI)Label-free imaging of molecular distributions in tissuesMapping the distribution of this compound and its metabolites in target organs.
Autoradiography/PETDetection of radiolabeled compoundsIn vivo tracking of the distribution and accumulation of a radiolabeled form of this compound.

Computational Chemistry and Cheminformatics Applied to Ccris 5420

Molecular Docking and Dynamics Simulations of Ccris 5420-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method aims to predict the binding affinity and the pose of the ligand within the binding site of a target protein or other biomolecule. Molecular dynamics simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems, allowing researchers to study the flexibility of both the ligand and the receptor and the stability of the docked complex over time. These simulations can reveal important information about the binding process and the conformational changes that occur upon binding. While these techniques are powerful tools for understanding molecular interactions, specific studies detailing the molecular docking or dynamics simulations of this compound (4-Nitrophenyl phenyl ether) with biological targets were not identified in the available search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activity. By identifying the key molecular features that influence activity, QSAR models can be used to design and optimize new compounds with improved properties. This approach is valuable for prioritizing synthesis efforts and reducing the need for extensive experimental testing. Although QSAR is a widely used method in chemical and toxicological research, specific QSAR studies focused on this compound (4-Nitrophenyl phenyl ether) or its analogues for optimization purposes were not found in the performed searches.

Virtual Screening and De Novo Design of Novel this compound Analogues

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential hits that are likely to bind to a specific biological target. This process typically involves docking-based methods or ligand-based approaches that utilize the properties of known active compounds. De novo design, conversely, involves generating novel molecular structures with desired properties from scratch, often by assembling fragments within a binding site. These methods are crucial for discovering new lead compounds in drug discovery. While virtual screening and de novo design are powerful tools in modern chemical research, specific applications aimed at identifying or designing novel analogues of this compound (4-Nitrophenyl phenyl ether) were not evident in the search results.

Bioinformatics Approaches for Understanding this compound Biological Context

Bioinformatics plays a significant role in providing biological context for chemical compounds by analyzing biological data, such as protein sequences, structures, and biological pathways. Bioinformatics approaches can be used to identify potential biological targets of a compound, understand its mechanism of action, and explore its potential effects within a biological system. Techniques such as target prediction, pathway analysis, and network pharmacology fall under this umbrella. Although bioinformatics is increasingly integrated into chemical research, specific bioinformatics studies focused on elucidating the biological context or potential targets of this compound (4-Nitrophenyl phenyl ether) were not found in the available literature.

Q & A

Q. How can I access and validate experimental data for CCRIS 5420 from the CCRIS database?

To retrieve data for this compound, use the publicly available CCRIS repository (e.g., FTP: ftp.nlm.nih.gov/nlmdata/ ) and follow standardized protocols for carcinogenicity data extraction . After retrieval, validate the dataset by cross-referencing with primary literature, checking for duplicates, and resolving conflicts through statistical reconciliation (e.g., majority voting for conflicting classifications). Ensure metadata, such as experimental conditions and assay types, are documented for reproducibility .

Q. What strategies are recommended for conducting a literature review on this compound?

How should I formulate a focused research question about this compound’s carcinogenic mechanisms?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine your question. For example:

  • Broad: “Does this compound induce DNA damage?”
  • Focused: “How does this compound interact with topoisomerase II in human hepatocytes at subchronic exposure levels?” Ensure specificity by incorporating variables (e.g., dose, cell type) and avoiding vague terms .

Q. What methodologies ensure reproducibility in this compound experiments?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Document experimental protocols in detail (e.g., reagent sources, equipment settings).
  • Include positive/negative controls (e.g., known carcinogens/non-carcinogens).
  • Share raw data and code in supplementary materials. Validate results through independent replication by lab members .

Advanced Research Questions

Q. How can I design a study to resolve contradictory carcinogenicity data for this compound across species?

Use a hybrid in vitro/in vivo approach:

  • Step 1: Conduct dose-response assays in multiple cell lines (e.g., HepG2, CHO-K1) to identify species-specific metabolic activation pathways.
  • Step 2: Apply computational toxicology models (e.g., QSAR, molecular docking) to predict metabolite interactions.
  • Step 3: Validate findings in transgenic animal models with humanized enzymes. Address confounding variables (e.g., exposure duration, genetic variability) through stratified analysis .

Q. What statistical methods are robust for analyzing conflicting mutagenicity outcomes in this compound studies?

Implement meta-analytic techniques:

  • Pool data from heterogeneous studies using random-effects models.
  • Assess publication bias via funnel plots and Egger’s regression.
  • Perform sensitivity analyses to weigh high-quality studies (e.g., OECD Guideline-compliant assays) more heavily. For in-house data, apply Bayesian hierarchical models to account for inter-lab variability .

Q. How can I integrate multi-omics data to elucidate this compound’s carcinogenic pathways?

Adopt a systems toxicology workflow:

  • Transcriptomics: Identify differentially expressed genes via RNA-seq (e.g., pathways: apoptosis, oxidative stress).
  • Proteomics: Validate protein-level changes using LC-MS/MS.
  • Network Analysis: Map interactions using tools like STRING or Cytoscape to pinpoint hub genes/proteins. Triangulate findings with existing CCRIS data to prioritize key mechanisms for experimental validation .

Q. What ethical frameworks apply to long-term carcinogenesis studies involving this compound?

Align with the OECD’s Guidelines for the Testing of Chemicals:

  • Minimize animal use via the 3Rs principle (Replacement, Reduction, Refinement).
  • For human cell lines, ensure informed consent and anonymization per GDPR/HIPAA.
  • Disclose conflicts of interest (e.g., industry funding) and adhere to institutional review board (IRB) protocols .

Q. Methodological Tables

Research Stage Key Tools/Approaches References
Data RetrievalCCRIS FTP, PubMed, CrossRef
Experimental DesignOECD Guidelines, QSAR models
Data AnalysisBayesian models, Meta-analysis
Ethics Compliance3Rs principle, IRB protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.